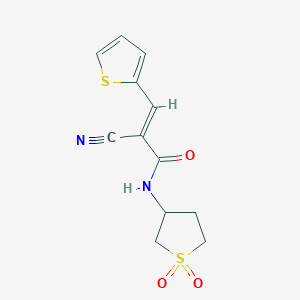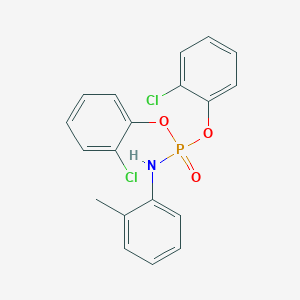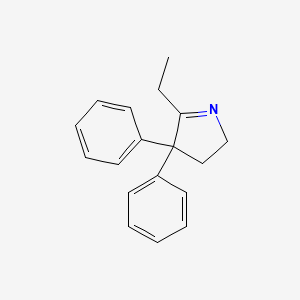![molecular formula C11H10Cl3F3N2O B11973913 N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,2,2-trichloro-1-[3-(trifluorométhyl)anilino]éthyl)acétamide implique généralement la réaction du 2,2,2-trichloro-1-[3-(trifluorométhyl)anilino]éthanol avec l'anhydride acétique dans des conditions contrôlées. La réaction est effectuée en présence d'un catalyseur, tel que la pyridine, pour faciliter le processus d'acétylation. Le mélange réactionnel est ensuite chauffé à une température spécifique pour assurer une conversion complète des matières premières en produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour assurer un rendement élevé et une pureté du produit final. Cela peut inclure l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie pour éliminer les impuretés et obtenir un produit de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
N-(2,2,2-trichloro-1-[3-(trifluorométhyl)anilino]éthyl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome ; conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; généralement dans des solvants anhydres.
Substitution : Divers nucléophiles tels que les amines, les thiols ; souvent en présence d'une base ou d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés en fonction du nucléophile utilisé .
Applications de recherche scientifique
N-(2,2,2-trichloro-1-[3-(trifluorométhyl)anilino]éthyl)acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique pour introduire des groupes trichloro et trifluorométhyl dans les molécules cibles.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de sa structure chimique unique et de son activité biologique.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spéciaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-(2,2,2-trichloro-1-[3-(trifluorométhyl)anilino]éthyl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes trichloro et trifluorométhyl jouent un rôle crucial dans son activité en influençant la réactivité et l'affinité de liaison du composé. Ces groupes peuvent interagir avec les enzymes, les récepteurs ou d'autres biomolécules, ce qui conduit à divers effets biologiques .
Applications De Recherche Scientifique
N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trichloro and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The trichloro and trifluoromethyl groups play a crucial role in its activity by influencing the compound’s reactivity and binding affinity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluorométhyl)anilino)éthyl)benzamide
- 4-méthoxy-N-(2,2,2-trichloro-1-(3-(trifluorométhyl)anilino)éthyl)benzamide
- 3-méthyl-N-[2,2,2-trichloro-1-({[2-chloro-4-(trifluorométhyl)anilino]carbothioyl}amino)éthyl]benzamide
Unicité
N-(2,2,2-trichloro-1-[3-(trifluorométhyl)anilino]éthyl)acétamide est unique en raison de sa combinaison spécifique de groupes trichloro et trifluorométhyl, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C11H10Cl3F3N2O |
|---|---|
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl3F3N2O/c1-6(20)18-9(10(12,13)14)19-8-4-2-3-7(5-8)11(15,16)17/h2-5,9,19H,1H3,(H,18,20) |
Clé InChI |
MTBUATBIDKRIOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)

![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)

![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
